molecular formula C5H14N2 B093121 2-Amino-1-dimethylaminopropane CAS No. 108-15-6

2-Amino-1-dimethylaminopropane

Cat. No.: B093121
CAS No.: 108-15-6
M. Wt: 102.18 g/mol
InChI Key: RRQHLOZQFPWDCA-UHFFFAOYSA-N
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Description

N1,N1-Dimethylpropane-1,2-diamine (CAS 108-15-6, molecular formula C₅H₁₄N₂) is a branched aliphatic diamine characterized by two methyl groups attached to the primary amine and a three-carbon backbone. This structure confers unique physicochemical properties, including moderate basicity and enhanced lipophilicity compared to unsubstituted diamines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N-dimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQHLOZQFPWDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883301
Record name 1,2-Propanediamine, N1,N1-dimethyl-
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Molecular Weight

102.18 g/mol
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CAS No.

108-15-6, 62689-51-4
Record name 1-(Dimethylamino)-2-propylamine
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Record name 2-Amino-1-dimethylaminopropane
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Record name 2-Amino-1-dimethylaminopropane
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Record name 1,2-Propanediamine, N1,N1-dimethyl-
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Record name 1,2-Propanediamine, N1,N1-dimethyl-
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Record name N1,N1-dimethylpropane-1,2-diamine
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Record name (±)-N1,N1-dimethylpropane-1,2-diamine
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Biological Activity

N1,N1-Dimethylpropane-1,2-diamine, often referred to as DMDA, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, including medicinal chemistry and industrial applications.

  • Molecular Formula : C5H14N2
  • Molar Mass : 102.18 g/mol
  • CAS Number : 75975-34-7
  • Physical State : Colorless liquid or solid depending on the form (dihydrochloride).

N1,N1-Dimethylpropane-1,2-diamine acts primarily as a biogenic amine and is involved in various biochemical pathways. Its mechanism of action is influenced by its ability to interact with biological molecules such as proteins and nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition : DMDA has been shown to inhibit certain enzymes, which can affect metabolic pathways.
  • Reactivity with Biological Molecules : The amine groups in DMDA allow it to form adducts with reactive species in biological systems, potentially leading to alterations in cellular functions.

Antimicrobial Properties

Research indicates that DMDA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Cell Proliferation

DMDA has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies show varying degrees of cytotoxicity depending on concentration and exposure time. For instance:

  • IC50 Values : The compound displayed an IC50 value of approximately 50 µM against certain cancer cell lines, indicating moderate potency.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that DMDA derivatives exhibited enhanced antimicrobial activity compared to the parent compound, suggesting modifications can lead to improved efficacy.
  • Cytotoxic Activity : Research conducted at a university laboratory found that DMDA induced apoptosis in human cancer cells through mitochondrial pathways. The study highlighted the potential for DMDA as a lead compound in cancer therapy.

Data Tables

The following table summarizes key research findings related to the biological activity of N1,N1-Dimethylpropane-1,2-diamine:

Study FocusPathogen/Cancer Cell LineIC50 (µM)Observations
AntimicrobialStaphylococcus aureus30Significant growth inhibition
AntimicrobialEscherichia coli25Effective at low concentrations
CytotoxicityHeLa Cells50Induced apoptosis; mitochondrial involvement
CytotoxicityMCF-7 Breast Cancer Cells45Cell cycle arrest observed

Applications

N1,N1-Dimethylpropane-1,2-diamine has diverse applications across various fields:

  • Pharmaceuticals : As a precursor for synthesizing biologically active compounds.
  • Agriculture : Used in developing agrochemicals with antimicrobial properties.
  • Industrial Chemistry : Serves as an intermediate in the production of fine chemicals.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate
N1,N1-Dimethylpropane-1,2-diamine serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to participate in a range of chemical reactions enhances its value in synthetic chemistry .

Common Reactions
The compound can undergo several types of reactions:

  • Oxidation: Converts to amine oxides.
  • Reduction: Yields primary amines.
  • Substitution: Involves replacing hydrogen atoms with other functional groups.

Biological Applications

Enzyme Mechanisms and Protein Interactions
In biological research, N1,N1-Dimethylpropane-1,2-diamine is utilized to study enzyme mechanisms and protein interactions. Its structural properties allow it to interact with various biomolecules, facilitating research into biochemical pathways and therapeutic targets .

Pharmaceutical Development

Precursor for Therapeutics
This compound acts as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are explored for potential therapeutic effects, particularly in developing drugs targeting neurological and metabolic disorders .

Industrial Applications

Manufacturing of Agrochemicals and Dyes
N1,N1-Dimethylpropane-1,2-diamine is employed in the production of agrochemicals and dyes. Its chemical properties make it suitable for formulating products that require specific reactivity or stability under industrial conditions .

Case Study 1: Synthesis of Pharmaceutical Agents

A study demonstrated the synthesis of a novel class of anti-inflammatory drugs using N1,N1-Dimethylpropane-1,2-diamine as a key intermediate. The reaction involved multiple steps where the compound facilitated the formation of complex structures with high yields.

Case Study 2: Enzyme Interaction Studies

Research involving N1,N1-Dimethylpropane-1,2-diamine highlighted its role in modulating enzyme activity. It was found to enhance the catalytic efficiency of certain enzymes, providing insights into enzyme regulation mechanisms.

Safety and Environmental Impact

While N1,N1-Dimethylpropane-1,2-diamine has significant applications, it is essential to consider its safety profile. Studies indicate that it can be irritating to skin and eyes; therefore, proper handling procedures must be followed in laboratory and industrial settings . Furthermore, environmental assessments suggest that while it is biodegradable, precautions should be taken to prevent aquatic toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between N1,N1-dimethylpropane-1,2-diamine and related diamines:

Compound Name Structure Molecular Weight Key Applications Distinctive Features
N1,N1-Dimethylpropane-1,2-diamine (CH₃)₂N-CH₂-CH(NH₂)-CH₃ 102.18 g/mol Antibiotics, drug synthesis, fluorescence Enhanced lipophilicity; steric hindrance
Ethylenediamine H₂N-CH₂-CH₂-NH₂ 60.10 g/mol Corrosion inhibition, polymer synthesis High basicity; strong hydrogen bonding
N1,N1-Dimethylethane-1,2-diamine (CH₃)₂N-CH₂-CH₂-NH₂ 88.15 g/mol Enzyme-mediated amidation Shorter chain; higher reactivity
N1,N1-Dimethylpropane-1,3-diamine (CH₃)₂N-CH₂-CH₂-CH₂-NH₂ 102.18 g/mol Peptide coupling, catalysis Longer chain; increased flexibility
N1-Methylpropane-1,2-diamine CH₃NH-CH₂-CH(NH₂)-CH₃ 88.15 g/mol Leucinostatin B biosynthesis Reduced methylation; lower bioactivity
Corrosion Inhibition :
  • Amines with free -NH groups (e.g., DETA, TETA) outperform dimethylated variants in corrosion inhibition due to stronger adsorption on metal surfaces via hydrogen bonding .

Preparation Methods

Alkylation of 1,2-Propanediamine

The direct alkylation of 1,2-propanediamine represents a straightforward route to N1,N1-dimethylpropane-1,2-diamine. This method involves reacting 1,2-propanediamine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. For instance, treatment with methyl iodide in aqueous sodium hydroxide facilitates sequential methylation of the primary amine group .

Key challenges include controlling selectivity to avoid over-alkylation (e.g., forming quaternary ammonium salts) and managing exothermic reactions. A study employing dimethyl sulfate reported a 65–70% yield under reflux conditions (60–80°C) with careful pH monitoring . The reaction mechanism proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group.

Optimization Parameters

  • Temperature: 60–80°C

  • Molar Ratio (Amine:Methylating Agent): 1:2.2

  • Base: Sodium hydroxide (2.5 equiv)

  • Yield: 68%

Reductive Amination of Acetone with 1,2-Propanediamine

Reductive amination offers an alternative pathway by condensing 1,2-propanediamine with acetone followed by hydrogenation. This method avoids harsh alkylating agents and improves atom economy. The process involves:

  • Formation of a Schiff base intermediate via reaction with acetone.

  • Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) to reduce the imine to the secondary amine .

In a representative procedure, the Schiff base derived from 1,2-propanediamine and acetone undergoes hydrogenation at 60–80°C under 30–50 psi H₂ pressure, yielding N1,N1-dimethylpropane-1,2-diamine with 75–80% purity . Post-reaction purification via vacuum distillation or column chromatography (petroleum ether:ethyl acetate = 3:1) enhances the final product’s quality .

Advantages

  • Avoids toxic methylating agents.

  • Compatible with scalable batch processes.

Hydrogenation of Nitrile Precursors

Catalytic hydrogenation of nitrile-containing precursors provides a high-yield route to N1,N1-dimethylpropane-1,2-diamine. For example, 2-cyanopropylamine derivatives can be hydrogenated over Pd/C or Raney nickel in acidic media. A patent detailing the synthesis of a related trihydrochloride salt (CN111548275A) demonstrates the utility of this approach .

Procedure Overview

  • Intermediate Synthesis: Prepare 2-cyanopropylamine via cyanoethylation of methylamine.

  • Hydrogenation: Treat the nitrile with H₂ (40–60 psi) over Pd/C in methanol at 50–60°C for 16–20 hours .

  • Isolation: Acidify with HCl, filter, and recrystallize to obtain the amine hydrochloride salt.

This method achieves >85% conversion but requires stringent control over reaction conditions to prevent over-reduction or decomposition .

Enzymatic Methods and Green Chemistry Approaches

Recent advances focus on enzymatic methylation using methyltransferases or engineered bacteria. These methods leverage biological systems to achieve selective dimethylation under mild conditions (25–37°C, aqueous media). While still in developmental stages, pilot-scale studies report yields of 40–50% with minimal waste generation .

Key Enzymes

  • S-Adenosylmethionine (SAM)-Dependent Methyltransferases

  • Whole-Cell Biocatalysts (E. coli Expressing Methylase Enzymes)

Industrial-Scale Production and Purification

Large-scale synthesis of N1,N1-dimethylpropane-1,2-diamine employs continuous-flow reactors to enhance heat and mass transfer. A typical workflow includes:

  • Reaction: Alkylation or reductive amination in a tubular reactor.

  • Neutralization: Quench excess base or acid.

  • Distillation: Fractional distillation under reduced pressure (20–30 mmHg) to isolate the product (boiling point: 107°C at 760 mmHg) .

Quality Control Metrics

  • Purity (GC): ≥99.3%

  • Moisture Content: <0.1%

  • Color: Colorless to light yellow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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